Tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride CAS number
Tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride CAS number
An In-depth Technical Guide to Tert-butyl 2-(piperazin-1-yl)acetate Dihydrochloride
CAS Number: 827614-56-2
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride (CAS No. 827614-56-2), a pivotal building block in modern medicinal chemistry. As a bifunctional linker, it incorporates the privileged piperazine scaffold, offering a unique combination of physicochemical properties that are highly advantageous for drug design.[1][2] This document, intended for researchers, scientists, and drug development professionals, will delve into the compound's chemical properties, synthesis, applications, and handling protocols. We will explore the rationale behind its use as a versatile scaffold and provide field-proven insights into its application in the synthesis of complex molecular architectures.
Chemical Identity and Physicochemical Properties
Tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride is the salt form of the tert-butyl ester of piperazine-N-acetic acid. The dihydrochloride form enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions compared to its free base counterpart (tert-butyl 2-(piperazin-1-yl)acetate, CAS No. 112257-22-4).[3][4][5][6][7]
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride | [8] |
| CAS Number | 827614-56-2 | [8] |
| Molecular Formula | C₁₀H₂₀N₂O₂ · 2HCl | [8] |
| Molecular Weight | 273.20 g/mol | [8] |
| InChI Key (Free Base) | JOJBGPBSHQZRDA-UHFFFAOYSA-N |[3][4][9] |
Table 2: Physicochemical Properties (Data primarily for the free base, where noted)
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless to light yellow liquid (as free base) | [10] |
| Boiling Point | 275.4 ± 25.0 °C at 760 mmHg (as free base) | [5][8][9] |
| Density | ~1.0 g/cm³ (as free base) | [5] |
| Flash Point | 120.4 °C (as free base) | [8] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C |[8][9][10] |
Synthesis and Rationale
The synthesis of monosubstituted piperazines is a cornerstone of medicinal chemistry.[11] The preparation of tert-butyl 2-(piperazin-1-yl)acetate typically involves the N-alkylation of piperazine with a suitable acetate precursor. A common and effective strategy is to utilize a large excess of piperazine to minimize dialkylation or to employ a protecting group strategy.[11] The subsequent conversion to the dihydrochloride salt is a straightforward acid-base reaction.[12]
Synthetic Workflow Rationale
The choice of a tert-butyl ester is strategic; it serves as a robust protecting group for the carboxylic acid functionality. This group is stable to many reaction conditions (e.g., basic hydrolysis, nucleophilic attack) but can be readily cleaved under acidic conditions to unmask the carboxylic acid for subsequent coupling reactions. The piperazine core itself presents two nitrogen atoms: one is functionalized with the acetate moiety, leaving the second (–NH) available for further chemical modification, such as amide bond formation, reductive amination, or arylation.
Caption: Generalized synthetic workflow for the target compound.
Representative Synthetic Protocol
This protocol is illustrative and should be adapted and optimized based on laboratory conditions.
-
N-Alkylation: To a solution of piperazine (4-6 equivalents) in a suitable solvent such as acetonitrile or THF, add tert-butyl bromoacetate (1 equivalent) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The excess piperazine acts as both the nucleophile and the acid scavenger.
-
Work-up: Remove the solvent under reduced pressure. Partition the residue between dichloromethane and water. The organic layer contains the desired product. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude free base, tert-butyl 2-(piperazin-1-yl)acetate.[3]
-
Purification: Purify the crude product via column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a cold, anhydrous solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid (2 equivalents, e.g., 2M in diethyl ether) dropwise with stirring.[12]
-
Isolation: The dihydrochloride salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.[12]
Applications in Research and Drug Development
The piperazine ring is considered a "privileged scaffold" in drug discovery. Its presence in numerous FDA-approved drugs is a testament to its utility.[2][13] This heterocycle can improve the pharmacokinetic profile of a drug candidate by enhancing aqueous solubility and modulating lipophilicity. The basicity of the piperazine nitrogens allows them to be protonated at physiological pH, which can facilitate interactions with biological targets.[2]
Tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride is a powerful tool for leveraging these benefits. It provides a pre-functionalized piperazine core, streamlining the synthesis of complex molecules.
-
As a Bifunctional Linker: The molecule has two distinct points for chemical modification: the secondary amine of the piperazine ring and the ester. The amine can be coupled to various moieties (e.g., aryl groups, alkyl chains), while the ester can be deprotected to reveal a carboxylic acid for amide bond formation. This allows for the systematic construction of compound libraries for structure-activity relationship (SAR) studies.[1]
-
CNS Drug Discovery: Piperazine derivatives are frequently found in drugs targeting the central nervous system (CNS), including antagonists for serotonin (5-HT) receptors and dopamine receptors.[14][15] This building block is an ideal starting point for synthesizing novel ligands for these targets.
-
Oncology: Many modern kinase inhibitors used in cancer therapy incorporate a piperazine moiety to enhance solubility and target engagement.[13] This reagent can be used to introduce the piperazine scaffold into potential anti-cancer agents.
Caption: Versatility of the scaffold in chemical synthesis.
Experimental Protocol: Amide Coupling
This protocol demonstrates the use of the reagent after deprotection to form a new amide bond.
-
Deprotection: Dissolve tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride (1 equivalent) in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).
-
Reaction: Stir at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Isolation: Remove the solvent and excess TFA under reduced pressure to yield the crude 2-(piperazin-1-yl)acetic acid as its salt.
-
Amide Coupling: Dissolve the crude acid (1 equivalent) and a desired amine (1.1 equivalents) in a polar aprotic solvent like DMF.
-
Coupling Reagents: Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (3 equivalents).
-
Reaction: Stir the mixture at room temperature for 4-12 hours.
-
Work-up and Purification: Perform an appropriate aqueous work-up and purify the final amide product by chromatography or recrystallization.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[16][17][18]
Table 3: GHS Hazard and Precautionary Statements (Based on free base and related compounds)
| Category | Statements | Source |
|---|---|---|
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][4] |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [3][4][17] |
| Precautionary | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[3][16][17] |
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[17][18]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[16][18]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[17][18]
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place under an inert atmosphere (2-8°C is recommended for long-term stability).[8][9]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[17][18]
Conclusion
Tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its well-defined structure, featuring a strategically protected carboxylic acid and a reactive secondary amine on the privileged piperazine scaffold, offers a reliable and efficient pathway for the synthesis of diverse and complex molecules. Understanding its properties, synthesis, and safe handling is crucial for any researcher aiming to leverage its full potential in the development of next-generation therapeutics.
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.[Link]
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